4-Hydroxypiperidine
Overview
Description
4-Hydroxypiperidine, also known as this compound, is an organic compound with the molecular formula C5H11NO. It is a six-membered heterocyclic amine containing one nitrogen atom and a hydroxyl group at the fourth position. This compound is a versatile intermediate in organic synthesis and is used in various pharmaceutical and chemical applications .
Mechanism of Action
Target of Action
4-Hydroxypiperidine, also known as Piperidin-4-ol or 4-Piperidinol, has been found to be a potent antagonist of the human H3 receptor . This receptor is a presynaptic histamine receptor that controls the release of histamine and other neurotransmitters in the central nervous system .
Mode of Action
The compound interacts with its targets, primarily the H3 receptors, through antagonistic action . This means it binds to these receptors and inhibits their normal function, which can lead to changes in the neurotransmitter levels in the brain .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the neurotransmitter histamine. By acting as an antagonist at the H3 receptor, this compound can affect the release of histamine and other neurotransmitters, potentially altering various neurological processes .
Pharmacokinetics
Its molecular weight of 1011469 suggests that it may have good bioavailability, as smaller molecules tend to be more readily absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the H3 receptor. This can lead to changes in neurotransmitter levels, which may have various downstream effects on neurological function . In addition, some pyrimidine derivatives containing the this compound group have shown antiproliferative activity against certain human tumor cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the pH of its environment, as it contains a hydroxyl group that can undergo ionization . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
4-Hydroxypiperidine has been found to interact with various biomolecules in biochemical reactions. For instance, it has been incorporated into the structure of pyrimidine derivatives, which have shown moderate anti-proliferative activities . The this compound group in these derivatives is believed to contribute to their biological activity .
Cellular Effects
In cellular processes, this compound-containing compounds have demonstrated the ability to inhibit cell proliferation. For example, a pyrimidine derivative containing the this compound group was found to inhibit colony formation and cell migration of H1975 cells, a human tumor cell line .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. In the context of the aforementioned pyrimidine derivative, this compound was found to induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the S phase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxypiperidine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the reduction of 4-piperidone with sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, piperidin-4-ol is often produced via catalytic hydrogenation of pyridine derivatives under high pressure and temperature conditions. The use of platinum or palladium catalysts is common in these processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products:
Oxidation: Piperidin-4-one
Reduction: this compound
Substitution: Various substituted piperidines depending on the reagent used
Scientific Research Applications
4-Hydroxypiperidine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Hydroxypiperidine can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocyclic amine without a hydroxyl group.
Piperidin-4-one: The oxidized form of piperidin-4-ol.
Piperidin-3-ol: A similar compound with the hydroxyl group at the third position.
Uniqueness: this compound is unique due to its hydroxyl group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOWRFHMPULYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202098 | |
Record name | Piperidin-4-ol | |
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Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Alfa Aesar MSDS] | |
Record name | 4-Hydroxypiperidine | |
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CAS No. |
5382-16-1 | |
Record name | 4-Hydroxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5382-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Piperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382161 | |
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Record name | 4-Piperidinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62083 | |
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Record name | Piperidin-4-ol | |
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Record name | Piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.975 | |
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Record name | PIPERIDIN-4-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC61EA060X | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of piperidin-4-ol?
A1: The molecular formula of piperidin-4-ol is C5H11NO, and its molecular weight is 101.15 g/mol.
Q2: How is the conformation of the piperidine ring in piperidin-4-ol derivatives determined?
A2: NMR spectroscopy is a powerful tool for determining the conformation of the piperidine ring in piperidin-4-ol derivatives. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule.
Q3: What are some common intermolecular interactions observed in piperidin-4-ol derivatives?
A3: X-ray crystallography studies have revealed that piperidin-4-ol derivatives commonly exhibit O-H...N hydrogen bonds, influencing their crystal packing and physicochemical properties. [] In some cases, N-oxide formation can lead to the dominance of O-H...O hydrogen bonds instead. []
Q4: What is the primary mechanism of action of haloperidol, and how is piperidin-4-ol involved in its metabolism?
A4: Haloperidol exerts its antipsychotic effects primarily by antagonizing dopamine D2 receptors. [, , ] It undergoes extensive hepatic metabolism, and one of its metabolic pathways involves oxidation of the piperidin-4-ol moiety to form pyridinium metabolites, some of which are potentially neurotoxic. []
Q5: How does the position of a methyl substituent on the phenoxyethyl group influence the biological activity of piperidin-4-ol derivatives?
A5: The position of a methyl substituent on the phenoxyethyl group in piperidin-4-ol derivatives can significantly influence their geometry and intermolecular interactions, ultimately affecting their pharmacological properties. []
Q6: Are there any piperidin-4-ol derivatives that exhibit selectivity for dopamine D2 receptors over D3 receptors?
A6: Yes, compounds like L-741,626 (4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol) [, , , , ] and SV 293 (1-((5-methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol) [, ] have demonstrated preferential binding affinity for dopamine D2 receptors compared to D3 receptors. This selectivity makes them valuable tools for investigating the distinct roles of these receptor subtypes.
Q7: What is the role of the sigma-1 receptor (S1R) in the central nervous system, and how do piperidin-4-ol derivatives interact with it?
A7: The S1R is involved in various cellular processes, including neuroprotection and modulation of neurotransmitter release. [] Reduced haloperidol and its difluorinated analogue, (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol, act as potent S1R ligands. [] These compounds have shown promise in preclinical models for their ability to enhance brain-derived neurotrophic factor (BDNF) secretion, potentially offering therapeutic benefits for cognitive impairments. []
Q8: How does S32504, a naphtoxazine derivative containing a piperidin-4-ol moiety, exert its antiparkinsonian effects?
A8: S32504 acts as a potent agonist at both dopamine D3 and D2 receptors. [, , ] Its antiparkinsonian effects are primarily attributed to its agonistic activity at D2 receptors, as evidenced by studies in animal models of Parkinson's disease. [] Interestingly, S32504 also exhibits neuroprotective properties, potentially mediated by D3 receptor activation. []
Q9: Can piperidin-4-ol derivatives act as antagonists at chemokine receptors, and what are the potential therapeutic implications?
A9: Yes, certain piperidin-4-ol derivatives, such as those containing a 4-(4-chlorophenyl)-1-[4-phenyl-4-(pyrid-3-yl)but-3-enyl]piperidin-4-ol motif, have been identified as potent and selective antagonists of the chemokine receptor CCR1. [] This finding suggests their potential therapeutic application in inflammatory diseases like rheumatoid arthritis, where CCR1 plays a role in leukocyte recruitment and activation.
Q10: How can piperidin-4-ol be used as a synthon in organic chemistry?
A10: Piperidin-4-ol serves as a versatile building block in organic synthesis. For instance, it can be utilized in the synthesis of substituted piperidin-4-ols through reactions with Grignard reagents. [] Additionally, it can be incorporated into larger molecular frameworks, such as tetrakis(piperidin-4-ol) ligands, which have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions. [, ]
Q11: What is the significance of decarboxylative ring-opening reactions in the context of piperidin-4-ol derivatives?
A11: Decarboxylative ring-opening reactions provide an efficient route to synthesize N-aminoethyl cyclic amines, which are valuable intermediates in the preparation of various biologically active compounds. [] For instance, this approach has been successfully employed to synthesize potent and selective IP (PGI2 receptor) agonists. []
Q12: How can piperidin-4-ol be incorporated into supramolecular structures with potential applications in materials science?
A12: Piperidin-4-ol, with its hydrogen-bonding hydroxyl group and electron-donating piperidino group, can function as a multi-functional supramolecular building block. [] When incorporated into ionic crystals with quinolinium, it can induce a non-centrosymmetric structure, leading to nonlinear optical activity. [] This property has potential applications in areas like optical communications and data storage.
Q13: Are there any natural product derivatives of piperidin-4-ol?
A13: Yes, (+)-(S)-streptenol A is a natural product with a piperidin-4-ol moiety. [] Its synthesis often involves strategies like domino aza-Cope/aza-Prins cascades. []
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